molecular formula C28H38N4O4S B13836329 N-Formyl-Met-Leu-Phe benzylamide

N-Formyl-Met-Leu-Phe benzylamide

Katalognummer: B13836329
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: SYWWPBYRTBWRKE-SDHOMARFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Formyl-Met-Leu-Phe benzylamide is a synthetic tripeptide compound known for its potent chemotactic properties. It is widely used in scientific research, particularly in studies involving polymorphonuclear leukocytes (PMNs) and neutrophils. This compound plays a significant role in the field of immunology and cell signaling due to its ability to induce chemotaxis and activate immune cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-Met-Leu-Phe benzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-formylmethionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially through coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

N-Formyl-Met-Leu-Phe benzylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-Formyl-Met-Leu-Phe benzylamide is extensively used in scientific research due to its chemotactic properties. Some of its applications include:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Employed in studies of cell signaling, chemotaxis, and immune response.

    Medicine: Investigated for its potential therapeutic applications in modulating immune responses and treating inflammatory diseases.

    Industry: Utilized in the development of diagnostic assays and research reagents .

Wirkmechanismus

N-Formyl-Met-Leu-Phe benzylamide exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to various cellular responses such as chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The primary molecular targets are FPR1 and FPR2, which mediate the compound’s effects on immune cell activation and migration .

Vergleich Mit ähnlichen Verbindungen

N-Formyl-Met-Leu-Phe benzylamide is unique among chemotactic peptides due to its specific sequence and potent activity. Similar compounds include:

These compounds share similar chemotactic properties but differ in their specific interactions with receptors and their stability under various conditions.

Eigenschaften

Molekularformel

C28H38N4O4S

Molekulargewicht

526.7 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1

InChI-Schlüssel

SYWWPBYRTBWRKE-SDHOMARFSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.